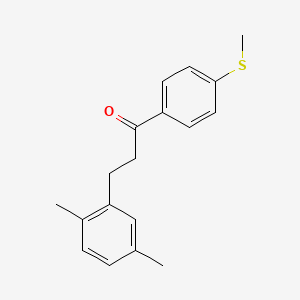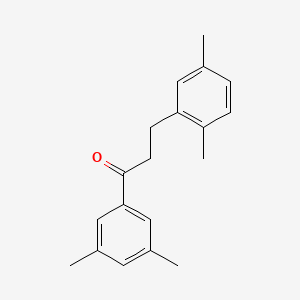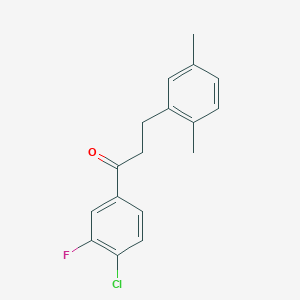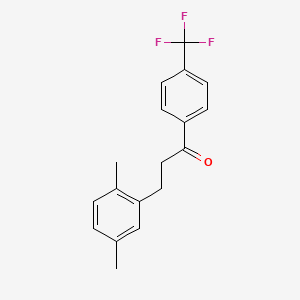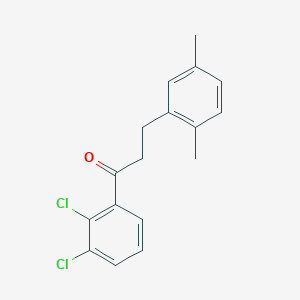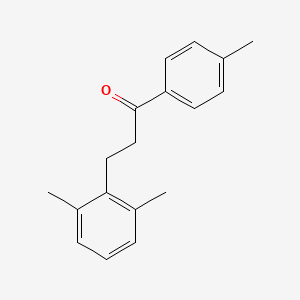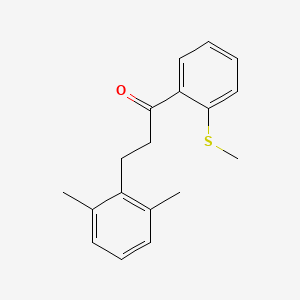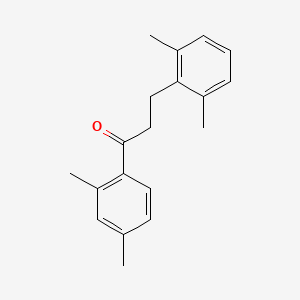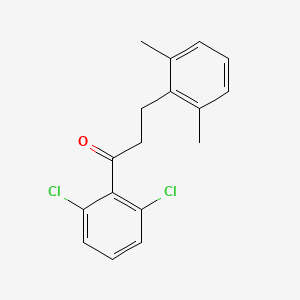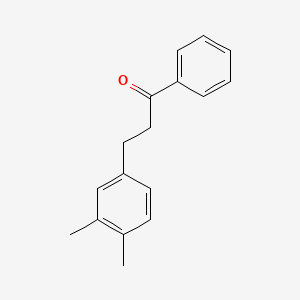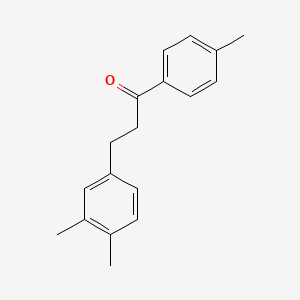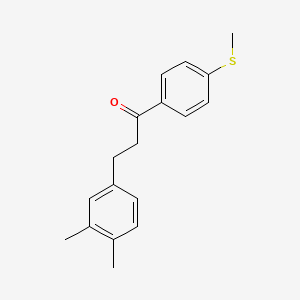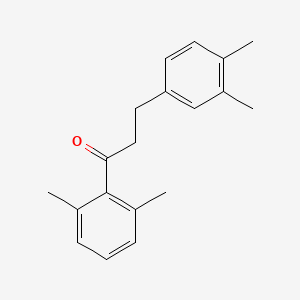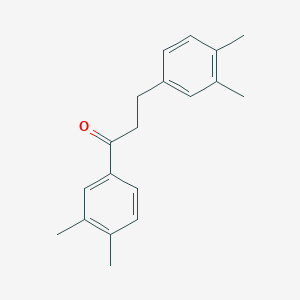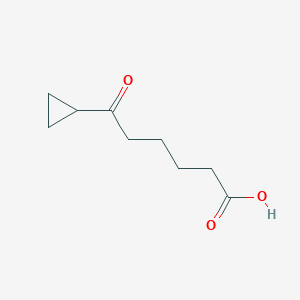
6-Cyclopropyl-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-6-oxohexanoic acid is an organic compound with the molecular formula C9H14O3 It is characterized by the presence of a cyclopropyl group attached to a hexanoic acid backbone, with a ketone functional group at the sixth carbon position
Mecanismo De Acción
Biochemical Pathways
6-Cyclopropyl-6-oxohexanoic acid is involved in the oxidation process of cyclohexane . It is accumulated in parallel during the oxidation of cyclohexane, cyclohexanone, and 2-hydroxycyclohexanone . The predominant formation of 6-hydroxyhexanoic acid occurs at the step of cyclohexanol oxidation . The affected pathways and their downstream effects are still under investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-6-oxohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-cyclopropylhexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions to facilitate the formation of the ketone group at the sixth carbon position.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient and scalable processes. One such method includes the catalytic oxidation of 6-cyclopropylhexanol using supported metal catalysts, which can offer higher yields and selectivity. Additionally, enzymatic methods have been explored, utilizing specific oxidases to convert 6-cyclopropylhexanol to the desired ketone product .
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropyl-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or anhydrides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidases.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or anhydrides.
Reduction: Formation of 6-cyclopropylhexanol.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Comparación Con Compuestos Similares
6-Oxohexanoic acid: Lacks the cyclopropyl group, leading to different reactivity and applications.
6-Cyclopropylhexanoic acid:
Cyclopropylcarboxylic acid: Contains a cyclopropyl group but differs in the position and type of functional groups.
Uniqueness: 6-Cyclopropyl-6-oxohexanoic acid is unique due to the combination of a cyclopropyl group and a ketone functional group on a hexanoic acid backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
6-cyclopropyl-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(7-5-6-7)3-1-2-4-9(11)12/h7H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSWLBWCYNGQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645364 |
Source


|
| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-89-7 |
Source


|
| Record name | 6-Cyclopropyl-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
